
1,1'-(Buta-1,3-diene-1,1-diyl)dicyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Buta-1,3-diene-1,1-diyl)dicyclopropane is an organic compound characterized by its unique structure, which includes a buta-1,3-diene moiety linked to two cyclopropane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Buta-1,3-diene-1,1-diyl)dicyclopropane can be achieved through several methods. One common approach involves the cycloaddition of bicyclo[1.1.0]butanes with suitable dienes under controlled conditions . Another method utilizes the oxidative dehydrogenation of alkylbenzenes to olefins, followed by a dehydrogenative C–H homocoupling reaction to form buta-1,3-dienes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using eco-friendly and cost-effective methods. For instance, visible-light photocatalysis using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) has been reported as an efficient and scalable method for producing buta-1,3-dienes .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Buta-1,3-diene-1,1-diyl)dicyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can yield saturated hydrocarbons or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons .
Scientific Research Applications
1,1’-(Buta-1,3-diene-1,1-diyl)dicyclopropane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research into its derivatives could lead to new therapeutic agents with unique mechanisms of action.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which 1,1’-(Buta-1,3-diene-1,1-diyl)dicyclopropane exerts its effects involves its highly strained ring system, which makes it reactive and capable of undergoing various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
1,1’-(Buta-1,3-diyne-1,4-diyldicyclohexane): This compound has a similar structure but includes cyclohexane rings instead of cyclopropane.
Bicyclo[1.1.0]butanes: These compounds share the bicyclic structure and are used in similar synthetic applications.
1,1’-(1,3-Butadiyne-1,4-diyl)bisbenzene: This compound features a butadiyne linkage with benzene rings.
Uniqueness
1,1’-(Buta-1,3-diene-1,1-diyl)dicyclopropane is unique due to its combination of a buta-1,3-diene moiety with cyclopropane rings, which imparts significant strain and reactivity. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Properties
CAS No. |
1618-12-8 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
1-cyclopropylbuta-1,3-dienylcyclopropane |
InChI |
InChI=1S/C10H14/c1-2-3-10(8-4-5-8)9-6-7-9/h2-3,8-9H,1,4-7H2 |
InChI Key |
HYOVDFQNDBDJJD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=C(C1CC1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


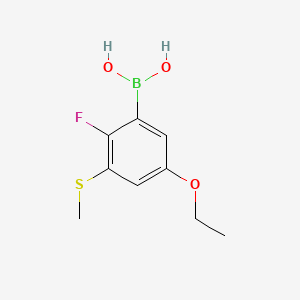
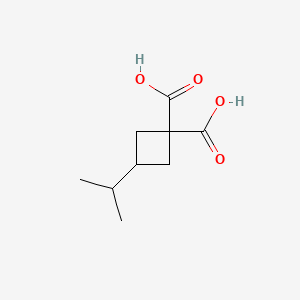
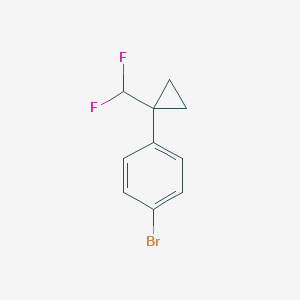
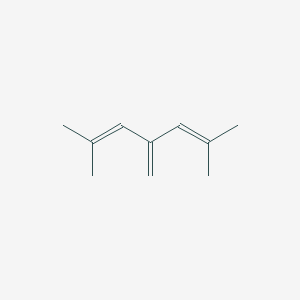
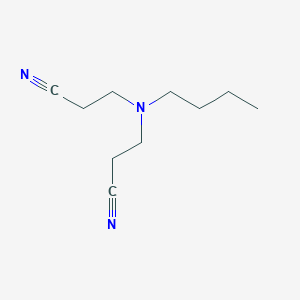
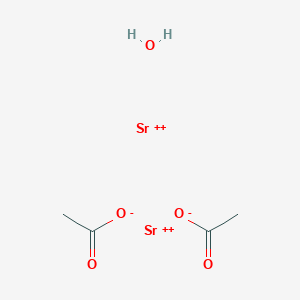
![Naphtho[1,8-cd][1,2]oxathiole](/img/structure/B14761413.png)
![Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B14761415.png)
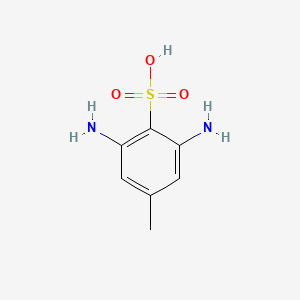
![[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14761424.png)
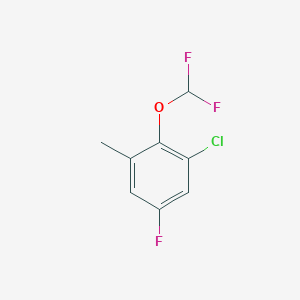
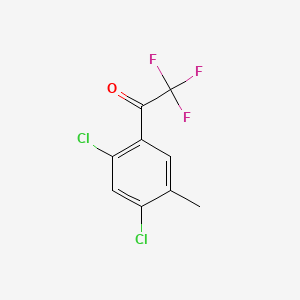
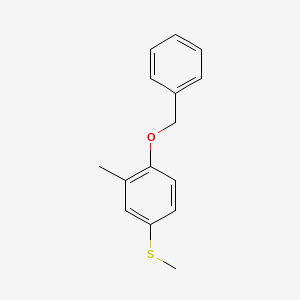
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2,6-dichloro-3-hydroxy-4-methylphenyl)butanamide](/img/structure/B14761437.png)
